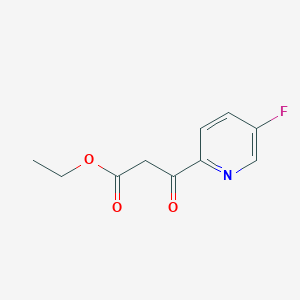

Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate

Description

Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate (CAS No. 1428207-62-8) is an ethyl ester derivative featuring a β-ketoester group linked to a 5-fluoropyridin-2-yl moiety. Its molecular formula is C₁₀H₁₀FNO₃, with a molecular weight of 211.19 g/mol . This compound is structurally characterized by a pyridine ring substituted with fluorine at the 5-position and an ethyl 3-oxopropanoate group at the 2-position.

Properties

Molecular Formula |

C10H10FNO3 |

|---|---|

Molecular Weight |

211.19 g/mol |

IUPAC Name |

ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3 |

InChI Key |

JUJJUUZNZSQOKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate typically involves the reaction of a suitably substituted pyridine derivative with an ethyl haloacetate or ethyl acetoacetate under controlled conditions. The key step is the formation of the β-ketoester moiety attached to the pyridine ring, often achieved through nucleophilic substitution or condensation reactions.

Preparation via Reaction of 2,5,6-Trichloro-3-cyanopyridine with Ethyl Haloacetate in the Presence of Transition Metals

A patented method (US6437140B1) describes a one-step process for preparing ethyl 3-(2,5,6-trihalopyridin-3-yl)-3-oxopropanoate derivatives, which can be adapted for the fluorinated analog by substituting halogen atoms accordingly. The process involves:

- Reacting 2,5,6-trihalo-3-cyanopyridine with ethyl haloacetate in the presence of a powdered transition metal catalyst (e.g., Mg, Zn, Sn, Pb, Cu, Ag, Ni, Co) in anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

- Heating the mixture to reflux (boiling point of the solvent).

- Adding ethyl haloacetate dropwise over 1 to 3 hours.

- Cooling the reaction mixture to about 10°C.

- Adding concentrated hydrochloric acid (HCl) and distilled water during agitation.

- Filtering and recrystallizing the product to achieve high purity.

This method yields approximately 80-90% product with purity exceeding 97% after recrystallization.

Table 1: Key Parameters of the Transition Metal-Mediated Preparation

| Parameter | Details |

|---|---|

| Starting material | 2,5,6-trihalo-3-cyanopyridine |

| Ethyl haloacetate variants | Ethyl chloroacetate, ethyl bromoacetate, ethyl iodoacetate |

| Transition metals (powder form) | Mg, Zn, Sn, Pb, Cu, Ag, Ni, Co |

| Solvents | Anhydrous tetrahydrofuran (THF), diethyl ether |

| Reaction temperature | Reflux (boiling point of solvent) |

| Reaction time | 1-3 hours dropwise addition + 30-60 min reflux |

| Cooling temperature | ~10°C |

| Work-up | Addition of concentrated HCl and water, filtration, recrystallization |

| Yield | ~80-90% |

| Purity after recrystallization | >97% |

This method is economical, scalable, and provides high purity, making it suitable for industrial application. Although the patent focuses on trihalopyridinyl derivatives, the procedure can be adapted for 5-fluoropyridin-2-yl analogs by choosing appropriate halo-substituted pyridine precursors and ethyl haloacetates.

Preparation via Condensation of 2,6-Dichloro-5-fluoropyridine with Ethyl Acetoacetate under Basic Conditions

An alternative synthetic route involves the condensation of 2,6-dichloro-5-fluoropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide in ethanol solvent. This approach is typical for preparing fluorinated pyridine β-ketoesters and includes:

- Dissolving 2,6-dichloro-5-fluoropyridine in ethanol.

- Adding sodium ethoxide as a base to generate the enolate from ethyl acetoacetate.

- Heating the reaction mixture under reflux for several hours (typically 4-8 hours) to ensure complete reaction.

- Cooling and acidifying the mixture to precipitate the product.

- Purifying the product by recrystallization or distillation.

This method leverages the nucleophilic substitution on the pyridine ring facilitated by the electron-withdrawing halogens and fluorine substituents, which activate the ring toward nucleophilic attack.

Table 2: Parameters for Base-Catalyzed Condensation Synthesis

| Parameter | Details |

|---|---|

| Starting materials | 2,6-dichloro-5-fluoropyridine, ethyl acetoacetate |

| Base | Sodium ethoxide |

| Solvent | Ethanol |

| Reaction temperature | Reflux (78°C for ethanol) |

| Reaction time | 4-8 hours |

| Work-up | Cooling, acidification, filtration, recrystallization |

| Typical yield | Moderate to high (60-85%) |

| Purity | High after recrystallization |

This method is widely used in laboratory-scale synthesis and allows for structural modifications by varying the pyridine substituents and reaction conditions.

Additional Notes on Reaction Optimization and Purification

- Solvent Choice: Anhydrous conditions and solvents such as THF or diethyl ether are preferred for metal-mediated reactions to prevent hydrolysis and side reactions.

- Transition Metal Activation: Transition metals are preferably activated at 0-30°C before use to enhance their reactivity.

- Reaction Atmosphere: The reaction vessel is often purged with nitrogen to maintain an inert atmosphere and prevent oxidation.

- Purification: Recrystallization is performed by dissolving crude product in a suitable solvent at elevated temperature (e.g., 60°C), followed by slow cooling and quenching to obtain high-purity crystals.

- Yield and Purity: Yields can reach up to 90% or more with purities exceeding 97% after recrystallization.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Key Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Transition metal-mediated reaction | 2,5,6-trihalo-3-cyanopyridine + ethyl haloacetate | Powdered Mg, Zn, etc. | Anhydrous THF or Et2O | Reflux, dropwise addition, HCl work-up | 80-90 | >97 | Industrially scalable, one-step process |

| Base-catalyzed condensation | 2,6-dichloro-5-fluoropyridine + ethyl acetoacetate | Sodium ethoxide | Ethanol | Reflux 4-8 h, acidification | 60-85 | High | Common lab method, flexible |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can participate in nucleophilic substitution reactions, although these are relatively rare.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) can be used for nucleophilic substitution.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction reactions can produce different fluorinated derivatives.

Scientific Research Applications

Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: Fluorinated pyridines are used in the development of imaging agents for biological studies.

Medicine: The compound’s unique properties make it a potential candidate for drug development and radiotherapy.

Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of specific pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Derivatives

Fluorophenyl Derivatives

Compounds such as ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 1479-24-9) and ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4) replace the pyridine ring with a fluorinated benzene ring. Key differences include:

- Biological Activity : Fluorophenyl derivatives are often used in anticancer agents (e.g., AIMP2-DX2 inhibitors), while the pyridine variant may offer improved solubility due to the nitrogen atom’s polarity .

Difluorophenyl and Halogenated Pyridinyl Derivatives

- Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate: The dual fluorine substitution increases metabolic stability but reduces solubility compared to the mono-fluorinated target compound .

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (CAS 2733708): The addition of chlorine atoms significantly boosts lipophilicity (logP ~2.5 vs. ~1.8 for the target compound), impacting membrane permeability .

Nitro-Substituted Derivatives

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7) features a nitro group, which introduces strong electron-withdrawing effects. This enhances reactivity in reduction reactions (e.g., catalytic hydrogenation to amines) but increases toxicity risks compared to the fluorine-substituted target compound .

Alkyl-Substituted Derivatives

Compounds like ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate and ethyl 3-(3,5-diethylphenyl)-3-oxopropanoate replace halogens with methyl or ethyl groups. These modifications:

- Increase Lipophilicity : Higher logP values (e.g., ~3.0 for dimethylphenyl vs. ~1.8 for the target compound) improve blood-brain barrier penetration but may reduce aqueous solubility .

- Alter Metabolic Pathways : Alkyl groups are prone to oxidative metabolism, whereas fluorine substitution often blocks metabolic sites, enhancing half-life .

Structural and Functional Data Table

Pharmacological Relevance

Biological Activity

Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a fluorine atom at the 5-position, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , and the presence of the electron-withdrawing fluorine enhances its binding affinity to various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorine atom increases the lipophilicity and stability of the compound, potentially enhancing its bioavailability and efficacy against target cells. Research indicates that such fluorinated compounds can interact with DNA, enzymes, and cell membranes, leading to various biological effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study demonstrated that derivatives of fluorinated pyridines exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values reported were as low as 0.125 mg/ml, indicating potent activity against these strains .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assessments have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including ovarian and breast cancer cells. For instance, one study reported a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 14.89 µM against SKOV-3 ovarian cancer cells . The compound's mechanism appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating several fluorinated compounds, this compound was tested against multidrug-resistant (MDR) strains. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Compound | MIC (mg/ml) against E. coli | MIC (mg/ml) against S. aureus |

|---|---|---|

| This compound | 0.125 | 0.073 |

| Ampicillin | 0.5 | 0.1 |

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was evaluated for its effects on apoptosis in breast cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in increased apoptotic cell populations compared to controls, indicating its potential as an effective chemotherapeutic agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate?

The compound is typically synthesized via Claisen condensation between ethyl acetoacetate and a fluorinated pyridine derivative (e.g., 5-fluoro-2-pyridinecarbonyl chloride). Key steps include:

- Use of a base catalyst (e.g., triethylamine or pyridine) to facilitate acylation.

- Reaction conditions: Anhydrous solvents (e.g., THF or DCM), reflux temperatures, and inert atmosphere to minimize side reactions .

- Purification via column chromatography or recrystallization to achieve >90% purity.

Example Optimization Table :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | THF | 60 | 78 |

| Pyridine | DCM | 40 | 65 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks for ethyl ester protons (~1.3 ppm for CH₃, ~4.2 ppm for CH₂), pyridinyl protons (7.5–8.5 ppm), and keto-enol tautomer signals.

- ¹⁹F NMR : A singlet near -110 ppm confirms the fluorine substituent on the pyridine ring .

Q. How should researchers handle safety and environmental concerns associated with this compound?

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319). Work in a fume hood to avoid inhalation (H335) .

- Environmental : Avoid aqueous disposal; fluorinated compounds may persist in ecosystems. Incinerate via approved hazardous waste protocols .

Advanced Research Questions

Q. How can discrepancies in NMR data for keto-enol tautomerism be resolved?

- Methodology :

Use variable-temperature NMR to monitor tautomeric equilibrium shifts.

Perform 2D NMR (e.g., NOESY) to identify spatial correlations between protons.

Validate with X-ray crystallography (via SHELX software) to determine the dominant tautomer in the solid state .

- Example Data Conflict :

- Calculated ¹H NMR (DFT) : Predicts enol form dominance.

- Experimental ¹H NMR : Shows mixed signals. Resolution requires adjusting solvent polarity (e.g., DMSO-d₆ suppresses enolization).

Q. What strategies improve yield in the acylation step during synthesis?

- Optimization Approaches :

-

Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) for enhanced nucleophilicity.

-

Solvent Effects : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.

-

Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15% .

Comparative Reaction Conditions :

Method Time (h) Yield (%) Conventional reflux 12 78 Microwave-assisted 0.5 90

Q. How can computational modeling guide the design of derivatives for structure-activity relationship (SAR) studies?

- Steps :

Perform DFT calculations to map electron density on the pyridine ring, identifying sites for electrophilic substitution.

Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with biological targets (e.g., kinase enzymes).

Synthesize derivatives with substitutions at positions 3 and 5 of the pyridine ring to test predicted activity .

Example Derivative Activities :

| Substituent Position | Biological Activity (IC₅₀, nM) |

|---|---|

| 5-Fluoro | 120 (Kinase A) |

| 5-Chloro | 95 (Kinase A) |

Data Contradiction Analysis

Q. How to address conflicting melting point reports in literature?

- Root Cause : Polymorphism or solvent residues in crystallized samples.

- Resolution :

- Re-crystallize from multiple solvents (e.g., ethanol vs. hexane).

- Use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .

Q. Why do LC-MS analyses sometimes show unexpected byproducts?

- Investigation :

- Check for hydrolysis of the ester group under acidic/basic conditions during analysis.

- Use LC-MS with a neutral mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to stabilize the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.